1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1492244-81-1
VCID: VC7083091
InChI: InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3
SMILES: CC1=NN=C2N1C=CN=C2N3CCC(CC3)N
Molecular Formula: C11H16N6
Molecular Weight: 232.291

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

CAS No.: 1492244-81-1

Cat. No.: VC7083091

Molecular Formula: C11H16N6

Molecular Weight: 232.291

* For research use only. Not for human or veterinary use.

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine - 1492244-81-1

Specification

CAS No. 1492244-81-1
Molecular Formula C11H16N6
Molecular Weight 232.291
IUPAC Name 1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
Standard InChI InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3
Standard InChI Key GKTQMABWCPRAIN-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=CN=C2N3CCC(CC3)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(3-Methyl- triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is C₁₁H₁₆N₆, with a molecular weight of 232.291 g/mol (Table 1). Its IUPAC name reflects the fusion of a piperidine ring (a six-membered amine) with a triazolopyrazine system, where the triazole ring is substituted with a methyl group at position 3. The compound’s structure is further defined by its SMILES notation (CC1=NN=C2N1C=CN=C2N3CCC(CC3)N) and InChIKey (GKTQMABWCPRAIN-UHFFFAOYSA-N).

Table 1: Key Chemical Properties

PropertyValue
CAS No.1492244-81-1
Molecular FormulaC₁₁H₁₆N₆
Molecular Weight232.291 g/mol
IUPAC Name1-(3-methyl-[1, triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
SMILESCC1=NN=C2N1C=CN=C2N3CCC(CC3)N
PubChem CID64367918

The triazolopyrazine moiety contributes to electron-deficient aromaticity, enabling interactions with biological targets such as enzymes and receptors . The piperidine ring, a common pharmacophore, enhances bioavailability and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of triazolopyrazine derivatives typically involves multi-step reactions starting from commercially available precursors. A seminal approach, described by J. Smith et al. (2005), utilizes chloromethyloxadiazoles condensed with ethylenediamines to form triazolopyrazine cores . For 1-(3-Methyl-[1, triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, the pathway likely involves:

  • Formation of the triazole ring: Cyclization of hydrazine derivatives with nitriles or carbonyl compounds.

  • Pyrazine ring construction: Condensation reactions using diamines or amino alcohols.

  • Piperidine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .

Notably, chloromethyloxadiazoles act as electrophilic intermediates, reacting with amines to form C–N bonds (Figure 1) . NMR studies of analogous reactions suggest that electron-deficient oxadiazoles undergo rapid activation, facilitating ring closure .

Reactivity Profile

The compound’s reactivity is governed by its nitrogen-rich heterocycles:

  • Triazole ring: Participates in Huisgen cycloadditions and metal-catalyzed cross-couplings.

  • Pyrazine moiety: Susceptible to nucleophilic aromatic substitution at electron-deficient positions.

  • Piperidine amine: Acts as a base or nucleophile, enabling salt formation (e.g., hydrochloride derivatives) .

For instance, protonation of the piperidine amine yields water-soluble salts like the trihydrochloride derivative (PubChem CID: 131701752), which enhances bioavailability for pharmacological testing .

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions provide insights:

  • LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The piperidine amine has a predicted pKa of 9.5–10.2, favoring protonation under physiological conditions.

  • Solubility: While aqueous solubility is unreported, hydrochloride salts (e.g., trihydrochloride) exhibit improved solubility in polar solvents .

Thermogravimetric analysis (TGA) of analogous compounds suggests stability up to 200°C, making the compound suitable for standard storage conditions.

Biological Evaluation

Anticancer Activity

A structurally related compound, N-(1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide, inhibits proliferation in HCT-116 colorectal cancer cells (IC₅₀ = 1.2 μM). Mechanistic studies suggest triazolopyrazines target kinase signaling pathways, including PI3K/Akt and MAPK cascades.

Neuropharmacological Applications

Piperidine derivatives are known modulators of G-protein-coupled receptors (GPCRs). Molecular docking studies predict affinity for histamine H₃ and serotonin 5-HT₆ receptors, implicating potential roles in cognitive disorders.

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